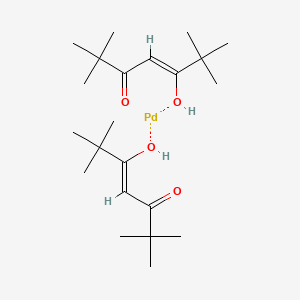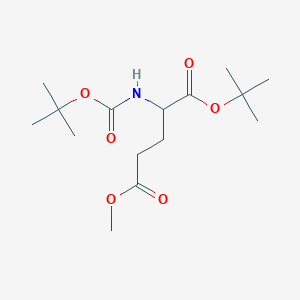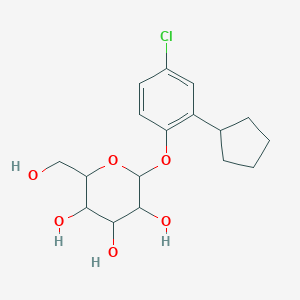
2-(4-Chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is a chemical compound with the molecular formula C₁₇H₂₃ClO₆ and a molecular weight of 358.81. It is primarily used in microbiological research for the selective enrichment of Shigella species in the presence of Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside typically involves the glycosylation of 4-chloro-2-cyclopentylphenol with a suitable galactosyl donor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium hydride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-cyclopentylphenyl-beta-D-galactopyranoside.
Substitution: Various substituted phenyl-beta-D-galactopyranosides.
Scientific Research Applications
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is widely used in scientific research, particularly in microbiology and biochemistry. Its primary application is in the selective enrichment of Shigella species in the presence of Escherichia coli . This makes it a valuable tool for studying bacterial infections and developing diagnostic methods. Additionally, it can be used in enzymatic studies to investigate the activity of beta-galactosidases and related enzymes.
Mechanism of Action
The compound acts by inhibiting the growth of Escherichia coli while allowing the selective enrichment of Shigella species. This selective inhibition is likely due to the differential uptake or metabolism of the compound by these bacteria. The exact molecular targets and pathways involved in this selective inhibition are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-cyclopentylphenol
- 2-Cyclopentylphenyl-beta-D-galactopyranoside
- 4-Chloro-2-cyclopentylphenyl-alpha-D-galactopyranoside
Uniqueness
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is unique in its ability to selectively enrich Shigella species in the presence of Escherichia coli. This specificity makes it a valuable tool in microbiological research and diagnostic applications. Other similar compounds may not exhibit the same level of selectivity or may have different applications in research and industry.
Properties
Molecular Formula |
C17H23ClO6 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-(4-chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H23ClO6/c18-10-5-6-12(11(7-10)9-3-1-2-4-9)23-17-16(22)15(21)14(20)13(8-19)24-17/h5-7,9,13-17,19-22H,1-4,8H2 |
InChI Key |
OIPLGSGCPWWFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13393938.png)
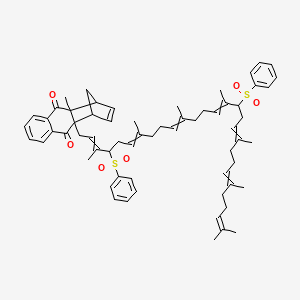
![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B13393942.png)
![but-2-enedioic acid;N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13393948.png)

![(3S,5R,8aS)-3-Phenyl-3,5,6,7,8,8a-hexahydro-2H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B13393974.png)
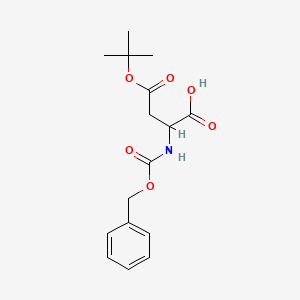

![7-Ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13393997.png)
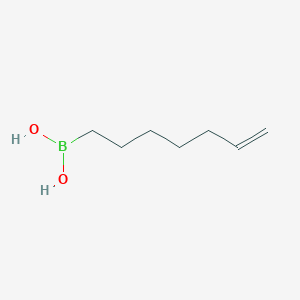
![Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13394012.png)
![Methyl 5,6-dihydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13394015.png)
